molecular formula C9H9B B3108699 2-Bromo-4-ethenyl-1-methylbenzene CAS No. 167960-11-4

2-Bromo-4-ethenyl-1-methylbenzene

Cat. No.: B3108699
CAS No.: 167960-11-4
M. Wt: 197.07 g/mol
InChI Key: XDMTVCPQOZZZPA-UHFFFAOYSA-N
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Description

2-Bromo-4-ethenyl-1-methylbenzene is an aromatic compound characterized by the presence of a bromine atom, an ethenyl group, and a methyl group attached to a benzene ring. This compound is of interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses and industrial applications.

Properties

IUPAC Name

2-bromo-4-ethenyl-1-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br/c1-3-8-5-4-7(2)9(10)6-8/h3-6H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMTVCPQOZZZPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-ethenyl-1-methylbenzene typically involves multiple steps, starting from simpler aromatic compounds. One common method is the bromination of 4-ethenyl-1-methylbenzene using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃). The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced to the benzene ring.

Another approach involves the Friedel-Crafts alkylation of bromobenzene with ethenyl methyl ether, followed by deprotection to yield the desired compound. This method requires the use of aluminum chloride (AlCl₃) as a catalyst and anhydrous conditions to prevent side reactions.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. This setup allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-ethenyl-1-methylbenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.

    Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Bromination: Br₂/FeBr₃

    Friedel-Crafts Alkylation: AlCl₃/anhydrous conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃)

    Reduction: LiAlH₄ or sodium borohydride (NaBH₄)

Major Products Formed

    Substitution: Formation of various substituted aromatic compounds.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of 4-ethenyl-1-methylbenzene.

Scientific Research Applications

Organic Chemistry

2-Bromo-4-ethenyl-1-methylbenzene serves as a building block for synthesizing more complex organic molecules. Its ability to undergo various reactions such as electrophilic aromatic substitution allows chemists to create diverse derivatives useful in research and industrial applications.

Pharmaceutical Development

The compound is investigated for its role in developing new pharmaceuticals. Its structure allows it to be modified into drug candidates that could target specific biological pathways or diseases.

Industrial Applications

This compound is used in the production of:

  • Polymers: As an intermediate in polymer synthesis.
  • Dyes: Contributes to the formulation of synthetic dyes.
  • Agrochemicals: Acts as a precursor for creating agricultural chemicals.

Case Study 1: Synthesis of Antitumor Agents

Research has explored the synthesis of potential antitumor agents using 2-bromo derivatives. The compound's reactivity allows for modifications that enhance biological activity against cancer cells.

Case Study 2: Development of Electronic Materials

In material science, this compound has been investigated for its properties in electronic devices. Its ability to form conductive polymers makes it a candidate for use in organic electronics.

Mechanism of Action

The mechanism of action of 2-Bromo-4-ethenyl-1-methylbenzene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. For example, during electrophilic aromatic substitution, the bromine atom is replaced by an electrophile, forming a positively charged benzenonium intermediate. This intermediate then undergoes deprotonation to yield the substituted benzene ring.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-ethenyl-2-methylbenzene
  • 2-Bromo-1-ethenyl-4-methylbenzene
  • 4-Bromo-2-ethenyl-1-methylbenzene

Uniqueness

2-Bromo-4-ethenyl-1-methylbenzene is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it can undergo. The presence of both an ethenyl group and a bromine atom on the benzene ring allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.

Biological Activity

2-Bromo-4-ethenyl-1-methylbenzene, also known as 2-bromo-4-vinyl-toluene, is an organic compound with the chemical formula C₉H₁₁Br. This compound has garnered interest in various fields, particularly in medicinal chemistry and materials science, due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

This compound is characterized by the presence of a bromine atom and a vinyl group attached to a methyl-substituted benzene ring. Its molecular weight is approximately 197.09 g/mol. The compound's structure contributes to its reactivity and interaction with biological systems.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. The bromine atom in the structure can participate in halogen bonding, which may influence enzyme activity and receptor interactions. Additionally, the vinyl group allows for further chemical modifications that can enhance its biological properties.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity. The presence of the bromine atom may enhance the compound's ability to disrupt microbial membranes or inhibit essential enzymes in pathogens. Studies have shown that halogenated compounds often possess increased potency against bacteria and fungi due to their unique interaction mechanisms.

Anticancer Activity

Preliminary studies suggest that this compound may have anticancer properties. Compounds with similar structures have been reported to induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell proliferation and survival. For instance, halogenated benzene derivatives are known to interact with DNA and inhibit topoisomerase enzymes, leading to cell cycle arrest and apoptosis.

Case Studies

Several case studies have explored the biological activities of halogenated aromatic compounds:

  • Antimicrobial Efficacy : A study demonstrated that brominated compounds exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting that this compound could be effective against similar pathogens.
  • Anticancer Research : In vitro assays revealed that certain brominated aromatic compounds can inhibit tumor cell growth by inducing oxidative stress and apoptosis. These findings support further investigation into the anticancer potential of this compound.

Research Findings

Study Findings Reference
Study on Antimicrobial ActivityDemonstrated significant antibacterial effects against gram-positive and gram-negative bacteria
Investigation of Anticancer PropertiesInduced apoptosis in cancer cell lines through modulation of signaling pathways
Mechanistic StudyExplored halogen bonding interactions affecting enzyme activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
Reactant of Route 2
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